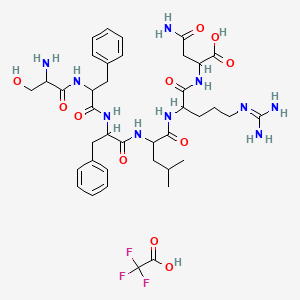![molecular formula C25H36O4 B12324324 [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a compound with the molecular formula C25H36O4 and a molecular weight of 400.55 g/mol . Dehydro Simvastatin is primarily studied as an impurity in the synthesis of Simvastatin, a widely used lipid-lowering medication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dehydro Simvastatin is synthesized through the chemical modification of Simvastatin. The process involves the removal of hydrogen atoms from Simvastatin, resulting in the formation of the dehydro compound. The specific reaction conditions and reagents used in this process are not widely documented, but it typically involves oxidative conditions to achieve the dehydrogenation .
Industrial Production Methods
Industrial production of Dehydro Simvastatin is closely linked to the production of Simvastatin. Simvastatin itself is produced through a fermentation process using the fungus Aspergillus terreus, followed by chemical modifications . The dehydrogenation step to produce Dehydro Simvastatin is integrated into the overall production process of Simvastatin.
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Simvastatin under appropriate conditions.
Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .
Wissenschaftliche Forschungsanwendungen
Dehydro Simvastatin has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Dehydro Simvastatin is closely related to that of Simvastatin. Simvastatin is a prodrug that is hydrolyzed in vivo to generate its active form, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of cholesterol in the liver. Dehydro Simvastatin, being a derivative, is studied for its potential to exhibit similar inhibitory effects on HMG-CoA reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Rosuvastatin: Known for its high efficacy in lowering cholesterol levels.
Uniqueness
Dehydro Simvastatin is unique due to its specific structural modification, which distinguishes it from other statins. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of lipid-lowering therapies .
Eigenschaften
Molekularformel |
C25H36O4 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3 |
InChI-Schlüssel |
BIYWBTKPNWCYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)

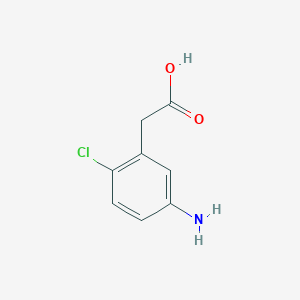
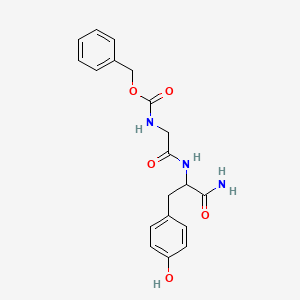
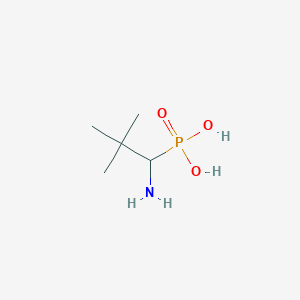
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

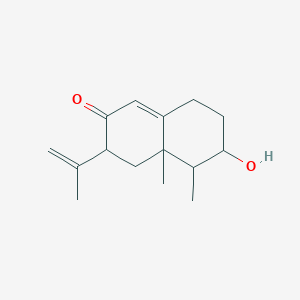
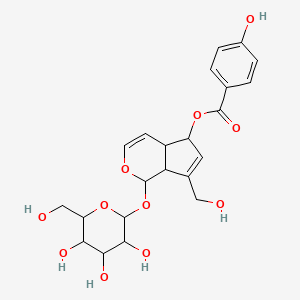
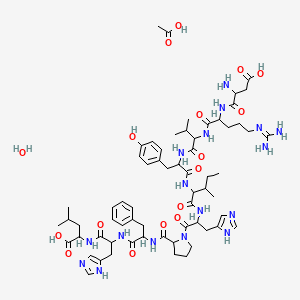
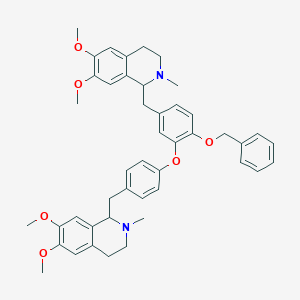
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
